7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1H-pyrazole with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes. For example, it can inhibit cyclin-dependent kinases by binding to the active site and preventing the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Uniqueness
7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group and chlorine atom contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H6ClN5S |
---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
7-chloro-3-methyl-5-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H6ClN5S/c1-12-5-3(10-11-12)4(7)8-6(9-5)13-2/h1-2H3 |
InChI Key |
OUONTXYQMNAAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)SC)Cl)N=N1 |
Origin of Product |
United States |
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